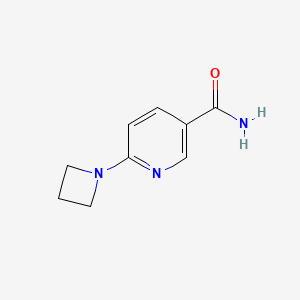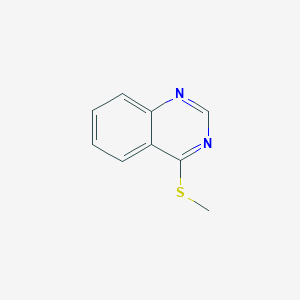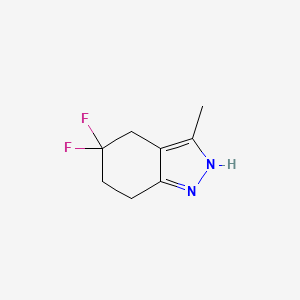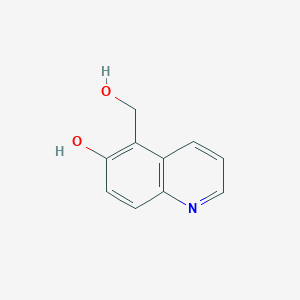
5-(Hydroxymethyl)quinolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxymethyl)quinolin-6-ol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure consists of a quinoline ring with a hydroxymethyl group at the 5-position and a hydroxyl group at the 6-position. This unique arrangement imparts specific chemical properties and reactivity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)quinolin-6-ol can be achieved through various methods. One common approach involves the reaction of 6-chloroquinoline with formaldehyde in the presence of a base, followed by hydrolysis to yield the desired product . Another method includes the use of microwave-assisted synthesis, which offers a greener and more efficient route .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions are often employed to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
5-(Hydroxymethyl)quinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a methyl group at the 5-position.
Substitution: The hydroxyl group at the 6-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-carboxyquinolin-6-ol.
Reduction: Formation of 5-methylquinolin-6-ol.
Substitution: Formation of various substituted quinoline derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
5-(Hydroxymethyl)quinolin-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Hydroxymethyl)quinolin-6-ol involves its interaction with various molecular targets. The compound can inhibit enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit DNA synthesis by targeting bacterial DNA gyrase, leading to antimicrobial activity . Additionally, its antioxidant properties can help in reducing oxidative stress in cells .
Comparación Con Compuestos Similares
Similar Compounds
5-(Hydroxymethyl)-8-quinolinol: Similar structure but with the hydroxyl group at the 8-position.
4-Hydroxy-2-quinolones: Differ in the position of the hydroxyl group and the presence of a carbonyl group.
8-Hydroxyquinoline: Lacks the hydroxymethyl group but has a hydroxyl group at the 8-position.
Uniqueness
5-(Hydroxymethyl)quinolin-6-ol is unique due to the specific positioning of the hydroxymethyl and hydroxyl groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H9NO2 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
5-(hydroxymethyl)quinolin-6-ol |
InChI |
InChI=1S/C10H9NO2/c12-6-8-7-2-1-5-11-9(7)3-4-10(8)13/h1-5,12-13H,6H2 |
Clave InChI |
QRCZGQVFEXQYBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2CO)O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




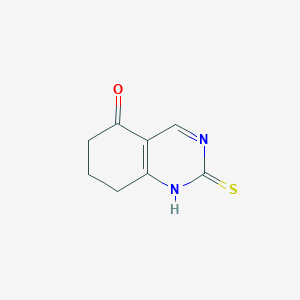

![5'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B15071233.png)
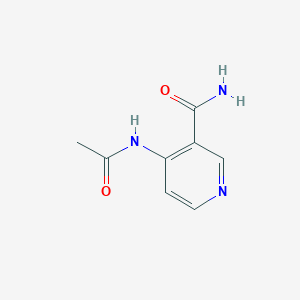
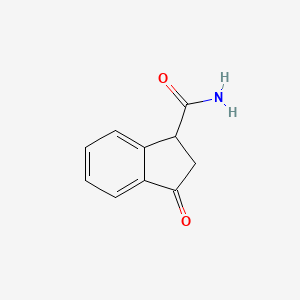

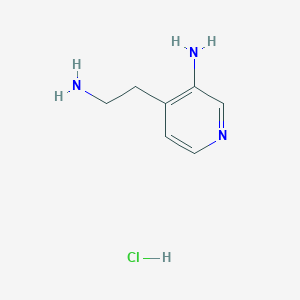

![4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15071262.png)
